Physicochemical Property Differentiation: Morpholino vs. Chloro vs. Phenyl at the 4-Position
4-Morpholino-9H-pyrimido[4,5-b]indole (CAS 338966-36-2) possesses a calculated LogP of 1.95 and a topological polar surface area (TPSA) of 54.04 Ų, with 4 H-bond acceptors, 1 H-bond donor, and 1 rotatable bond . In contrast, the direct synthetic precursor 4-chloro-9H-pyrimido[4,5-b]indole (CAS 5719-08-4, MW 203.63, C10H6ClN3) lacks the oxygen-containing morpholine ring, resulting in a lower TPSA, fewer H-bond acceptors, and a higher LogP . The 2-phenyl analog (C16H11N3, MW ~245.28) also lacks H-bond acceptor oxygen atoms. The morpholino analog's intermediate LogP (near 2) and moderate TPSA place it within favorable drug-like chemical space, whereas the chloro analog is primarily an electrophilic intermediate unsuitable for direct biological screening .
| Evidence Dimension | Physicochemical properties (LogP, TPSA, H-bond acceptors/donors) |
|---|---|
| Target Compound Data | LogP = 1.95; TPSA = 54.04 Ų; HBA = 4; HBD = 1; RotB = 1; MW = 254.29 |
| Comparator Or Baseline | 4-Chloro-9H-pyrimido[4,5-b]indole: TPSA lower (no morpholine O), HBA fewer, MW = 203.63. 2-Phenyl-9H-pyrimido[4,5-b]indole: no morpholine O, MW ~245.28. |
| Quantified Difference | Morpholino analog: +50.66 MW vs. chloro; TPSA ~54 vs. estimated <40 for chloro; LogP ~2 vs. estimated >3 for chloro |
| Conditions | Calculated/Computed properties from vendor datasheets and standard cheminformatics tools |
Why This Matters
The morpholine substituent provides a balanced LogP and TPSA profile suitable for both biochemical screening and cellular permeability, making this compound immediately useful as a screening compound without further synthetic manipulation, unlike the chloro intermediate.
